1,2,3-Propanetricarbonitrile
Overview
Description
1,2,3-Propanetricarbonitrile: is an organic compound with the molecular formula C6H5N3 propane-1,2,3-tricarbonitrile . This compound is characterized by the presence of three nitrile groups (-CN) attached to a propane backbone. It is a white to light yellow crystalline solid with a melting point of approximately 51°C and a boiling point of 158°C .
Scientific Research Applications
1,2,3-Propanetricarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research into its derivatives has shown potential for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
1,2,3-Propanetricarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Propanetricarbonitrile can be synthesized through various methods. One common method involves the reaction of 1,2,3-tribromopropane with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by nitrile groups .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of starting materials and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Propanetricarbonitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Major Products:
Hydrolysis: 1,2,3-Propanetricarboxylic acid.
Reduction: 1,2,3-Propanetriamine.
Mechanism of Action
The mechanism of action of 1,2,3-propanetricarbonitrile depends on its chemical reactivity. The nitrile groups can participate in various chemical reactions, such as nucleophilic addition and reduction, leading to the formation of different products. These reactions can be exploited to design compounds with specific biological activities. The molecular targets and pathways involved depend on the specific derivatives and their intended applications .
Comparison with Similar Compounds
- 1,2,3-Tricyanopropane
- 1,2,3-Tricyanobutane
- 1,2,3-Tricyanopentane
Comparison: 1,2,3-Propanetricarbonitrile is unique due to its specific arrangement of three nitrile groups on a propane backbone. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to similar compounds with different carbon chain lengths. Additionally, its physical properties, such as melting and boiling points, differ from those of its analogs, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
propane-1,2,3-tricarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6(5-9)2-4-8/h6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAMONWYCZEPTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611608 | |
Record name | Propane-1,2,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62872-44-0 | |
Record name | Propane-1,2,3-tricarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Propanetricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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